Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate

Description

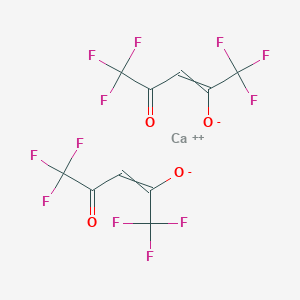

Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate, also known as calcium hexafluoroacetylacetonate dihydrate, is a coordination complex with the molecular formula C₁₀H₄CaF₁₂O₄·2H₂O and a molecular weight of 474.44 g/mol . Its structure consists of a calcium ion coordinated by two hexafluoroacetylacetonate (hfac) ligands and two water molecules. The hfac ligand is a fluorinated β-diketonate, which enhances the compound’s volatility and thermal stability compared to non-fluorinated analogs. This compound is widely used in materials science, particularly in chemical vapor deposition (CVD) for thin-film coatings and as a precursor in pharmaceutical synthesis .

Properties

Molecular Formula |

C10H2CaF12O4 |

|---|---|

Molecular Weight |

454.18 g/mol |

IUPAC Name |

calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |

InChI Key |

NAKDHPCUMMNGKK-UHFFFAOYSA-L |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate typically involves the reaction of hexafluoroacetylacetone with calcium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s high electronegativity and reactivity allow it to form stable complexes with these targets, thereby modulating their activity and function .

Comparison with Similar Compounds

Table 1: Comparative Properties of Metal-Hexafluoroacetylacetonate Complexes

| Metal Ion | Valency | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Hydration State | Key Applications |

|---|---|---|---|---|---|---|

| Calcium | +2 | C₁₀H₄CaF₁₂O₄·2H₂O | 474.44 | 121012-90-6 | Dihydrate | CVD, pharmaceuticals, catalysis |

| Cobalt(II) | +2 | C₁₀H₂CoF₁₂O₄ | 473.03 | 19648-83-0 | Anhydrous | Catalysis, magnetic materials |

| Lead(II) | +2 | C₁₀H₂F₁₂O₄Pb | 621.3 | 19648-88-5 | Anhydrous | Electronics, lead-based coatings |

| Magnesium | +2 | C₁₀H₂F₁₂O₄Mg·2H₂O | 474.44 | 60950-56-3 | Dihydrate | Fluoride additives, specialty glass |

| Scandium | +3 | C₁₅H₃F₁₈O₆Sc | 666.11 | 18990-42-6 | Anhydrous | High-performance alloys, OLEDs |

Structural and Functional Differences

Coordination Geometry :

- Calcium and magnesium form octahedral complexes with two hfac ligands and two water molecules .

- Cobalt(II) and lead(II) adopt square-planar or distorted tetrahedral geometries due to their smaller ionic radii and anhydrous nature .

- Scandium, with a +3 charge, binds three hfac ligands in a trigonal prismatic geometry, increasing its thermal stability for high-temperature applications .

Volatility and Solubility :

- The fluorinated ligands in all compounds enhance volatility, making them suitable for CVD. However, hydration (e.g., in calcium and magnesium) reduces volatility compared to anhydrous cobalt or lead derivatives .

- Lead-hfac has the highest molecular weight (621.3 g/mol) and is less soluble in polar solvents due to its dense metal core .

Applications :

- Calcium-hfac : Used in pharmaceutical intermediates (e.g., statin derivatives) and optical coatings .

- Cobalt-hfac : Employed in spin-coated magnetic films and oxygen-sensing materials .

- Scandium-hfac : Critical in scandium-aluminum alloys for aerospace and organic light-emitting diodes (OLEDs) due to its high purity .

Research Findings

- Thermal Stability : Scandium-hfac decomposes at >300°C , outperforming calcium-hfac (decomposition at ~250°C), which is attributed to stronger Sc–O bonds .

- Toxicity : Lead-hfac poses significant environmental and health risks, restricting its use to controlled industrial processes .

- Catalytic Activity : Cobalt-hfac shows superior activity in oxidation reactions compared to calcium derivatives, as demonstrated in recent catalytic studies .

Q & A

Q. What are the recommended methods for synthesizing and characterizing calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate?

Methodological Answer:

- Synthesis : Prepare the compound via ligand exchange reactions using calcium chloride and the hexafluoroacetylacetone (HFA) ligand under anhydrous conditions. Purify via recrystallization in acetonitrile or ethanol to remove unreacted precursors. Ensure stoichiometric control to avoid hydrate formation (e.g., dihydrate variants) .

- Characterization :

- NMR Spectroscopy : Use and NMR to confirm ligand coordination and absence of free HFA.

- FTIR : Identify C=O and C-F stretching vibrations (1650–1700 cm and 1100–1250 cm, respectively).

- XRD : Analyze crystal structure to verify monodentate or bidentate binding modes.

- Elemental Analysis : Validate calcium content via ICP-MS or EDTA titration .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmosphere (N or Ar) to determine decomposition temperatures. Compare hydrate (e.g., dihydrate) and anhydrous forms for moisture sensitivity .

- Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and monitor precipitate formation over time.

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to detect photodegradation products. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Case Example : If NMR chemical shifts deviate from density functional theory (DFT) predictions, consider:

- Solvent Effects : Re-run calculations with implicit solvent models (e.g., COSMO).

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility.

- Experimental Validation : Cross-check with X-ray crystallography (e.g., bond lengths in ) or alternative techniques like Raman spectroscopy .

Q. What factorial design approaches optimize reaction conditions for ligand exchange synthesis?

Methodological Answer:

- Design : Use a 2 factorial design to test variables: temperature (25°C vs. 60°C), solvent (acetonitrile vs. THF), and molar ratio (1:1 vs. 1:2 Ca:HFA).

- Analysis : Apply ANOVA to identify significant factors affecting yield. For example, higher temperatures may favor ligand dissociation, while excess calcium reduces purity.

- Validation : Replicate optimal conditions (e.g., 40°C, 1:1.5 ratio in acetonitrile) and characterize products via XRD to confirm reproducibility .

Q. How does the compound’s coordination chemistry compare to analogous barium or strontium complexes?

Methodological Answer:

- Structural Analysis : Compare X-ray crystallography data (e.g., bond angles in for Ba analogs) to assess metal-ligand bond strength. Calcium’s smaller ionic radius may lead to shorter M-O bonds.

- Thermodynamic Stability : Measure stability constants via potentiometric titrations. Barium complexes () may exhibit higher stability due to larger ion size and softer Lewis acidity.

- Spectroscopic Trends : Correlate NMR shifts with electron-withdrawing effects across the alkaline earth series .

Q. What computational tools validate the compound’s reactivity in catalytic or material science applications?

Methodological Answer:

- Molecular Modeling : Use COMSOL Multiphysics () to simulate ligand-exchange kinetics in solvent environments.

- DFT Calculations : Predict redox potentials (e.g., for catalytic applications) or bandgap properties (e.g., for optoelectronic materials). Validate with cyclic voltammetry or UV-Vis-NIR spectroscopy.

- Machine Learning : Train models on existing alkaline-earth fluorinated complexes () to predict novel synthetic pathways .

Data Contradiction Analysis

Example : Conflicting reports on thermal decomposition temperatures (e.g., dihydrate vs. anhydrous forms in vs. barium analogs in ).

- Resolution : Conduct controlled TGA experiments with strict moisture exclusion. Compare with in-situ XRD to identify phase transitions during heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.